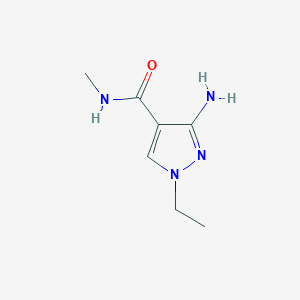

3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

3-amino-1-ethyl-N-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C7H12N4O/c1-3-11-4-5(6(8)10-11)7(12)9-2/h4H,3H2,1-2H3,(H2,8,10)(H,9,12) |

InChI Key |

HXQARRJZVNVGAW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)N)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Aminolysis of Pyrazole-4-Carboxylic Acid Esters

A widely reported method involves the aminolysis of ethyl 3-amino-1-ethylpyrazole-4-carboxylate with N-methylamine in the presence of a base. This one-step reaction, as described in EP3677572A1, avoids the need to remove by-products like ethanol, streamlining production. The general reaction scheme is:

Key conditions include:

Multi-Step Synthesis from Halogenated Intermediates

An alternative route from CN111303035A involves halogenation and functionalization of a pyrazole precursor:

-

Bromination : N-methyl-3-aminopyrazole reacts with bromine to form 4-bromo-3-amino-1-methylpyrazole.

-

Diazotization and Coupling : The brominated intermediate undergoes diazotization followed by coupling with potassium difluoromethyl trifluoroborate.

-

Carboxylation : Grignard exchange with isopropyl magnesium chloride and subsequent reaction with CO₂ yields the carboxylic acid intermediate.

-

Amidation : The acid is converted to the carboxamide via reaction with N-methylethylamine.

This method achieves a total yield of 64% over three steps, with >99.5% purity.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent profoundly affects reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity of the amine, accelerating aminolysis. Non-polar solvents, however, may improve selectivity in halogenation steps. Bases such as triethylamine neutralize HCl by-products, preventing side reactions.

Catalytic Enhancements

Recent patents highlight the use of chiral stationary phases for enantiomeric separation. For example, cellulose tris(3,5-dichlorophenylcarbamate) enables efficient resolution of racemic mixtures, critical for producing stereochemically pure intermediates.

Analytical Validation and Quality Control

Structural Characterization

Purity Assessment

Mass spectrometry (MS) identifies molecular ions at m/z 211.2 [M+H]⁺, while IR spectroscopy verifies the carboxamide C=O stretch at 1650–1680 cm⁻¹.

Applications and Derivative Synthesis

The carboxamide moiety serves as a precursor for fungicides and kinase inhibitors. For instance, ethyl 3-amino-1-[(3R,4S)-4-cyanotetrahydropyran-yl]pyrazole-4-carboxylate—a related compound—is a key intermediate in Janus kinase (JAK) inhibitor synthesis. Derivatives with modified alkyl groups exhibit enhanced bioavailability and target binding .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds .

Scientific Research Applications

Chemical Properties and Structure

3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide has the molecular formula C7H12N4O and a molecular weight of approximately 168.20 g/mol. Its structure includes an amino group, an ethyl group, and a methyl group attached to the nitrogen atom in the pyrazole ring, which contributes to its diverse biological activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases and epoxide hydrolases. These interactions are crucial for understanding its mechanism of action in treating inflammatory diseases .

Antimicrobial Activity

The compound has shown promising results against various microbial strains, including Methicillin-sensitive Staphylococcus aureus and Methicillin-resistant S. aureus. Its effectiveness is attributed to its ability to target bacterial DNA gyrase and topoisomerase IV, making it a candidate for developing new antimicrobial agents .

Antitumor Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, including HeLa and HepG2 cells. The compound's antiproliferative activity suggests potential applications in cancer therapy .

Case Study 1: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in inflammation markers, supporting its potential for developing new anti-inflammatory treatments.

Case Study 2: Anticancer Efficacy

Research evaluating the antiproliferative effects of pyrazole derivatives found that this compound significantly inhibited the growth of various cancer cell lines with IC50 values indicating effective doses for therapeutic use .

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may interfere with cellular pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

The substituents on the pyrazole ring and carboxamide group significantly influence physical properties such as melting points, solubility, and crystallinity. Key comparisons include:

Table 1: Substituent Effects on Physical Properties

- Key Observations :

- Aromatic substituents (e.g., phenyl, 4-methylphenyl) increase molecular weight and melting points due to enhanced π-π stacking and crystallinity. For example, compound 4a (m.p. 247°C) has a higher melting point than 4b (m.p. 178°C), likely due to stronger intermolecular interactions from the unsubstituted phenyl group .

- Alkyl substituents (e.g., ethyl in the target compound) reduce molecular weight and may lower melting points compared to aromatic analogs, though direct data are lacking.

Functional Group Modifications

Carboxamide vs. Carbonitrile and Ester Derivatives:

- Carboxamides (e.g., target compound, 4a–c): Exhibit higher metabolic stability and hydrogen-bonding capacity, favoring target engagement in biological systems .

- Esters (e.g., methyl 4-amino-1H-pyrazole-3-carboxylate): Esters are prone to hydrolysis in vivo, making them less stable than carboxamides but useful as prodrugs .

Salt Forms and Solubility

- The hemisulfate salt of 3-Amino-1H-pyrazole-4-carboxamide () demonstrates how salt formation can improve aqueous solubility. The target compound’s free base form may require formulation adjustments for optimal bioavailability .

Biological Activity

3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and potential antitumor properties.

Chemical Structure and Properties

The compound has a molecular formula of C7H12N4O and a molecular weight of approximately 168.20 g/mol. Its unique structure includes an amino group and ethyl and methyl substitutions on the pyrazole ring, which contribute to its biological activity .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to interact with cyclooxygenases (COX), enzymes involved in the inflammatory process. In vitro studies suggest that the compound inhibits pathways related to inflammation and pain response, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application as an antimicrobial agent. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Antitumor Effects

Recent investigations have highlighted the antitumor potential of this compound. It has been reported to inhibit the proliferation of several cancer cell lines, including lung, colorectal, and breast cancer cells. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation .

Case Studies

- Inhibition of COX Enzymes : A study demonstrated that this compound effectively inhibited COX-2 activity in vitro, leading to reduced prostaglandin synthesis, a key mediator in inflammation .

- Antimicrobial Efficacy : Another study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

- Antitumor Activity : In a series of experiments on various cancer cell lines, the compound showed IC50 values ranging from 10 to 25 µM, demonstrating significant antiproliferative effects .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Ethyl group at position 3 | Primarily studied for herbicidal activity |

| 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide | Amino group at position 5 | Potentially broader biological activity |

| 4-Amino-1-methylpyrazole | Methyl substitution at position 1 | Simpler structure; often used as an intermediate |

| Ethyl 3-(trifluoromethylphenoxy)-1-methylpyrazole | Trifluoromethyl substitution enhances lipophilicity | Enhanced herbicidal properties |

The unique combination of functional groups in this compound confers distinct biological activities that are not fully replicated by these similar compounds .

Q & A

Q. Key Considerations :

- Regioselectivity : Substituent positioning on the pyrazole ring is controlled by steric and electronic factors. For instance, bulky bases like cesium carbonate improve selectivity during alkylation .

- Yield Optimization : Catalytic systems (e.g., CuBr in DMSO) enhance reaction efficiency in cross-coupling steps .

Which spectroscopic and computational techniques are most effective for characterizing this compound?

Q. Basic Characterization

- NMR Spectroscopy :

- ¹H/¹³C NMR : Resolves substituent positions (e.g., ethyl vs. methyl groups) and confirms carboxamide formation. For example, the NH proton in the carboxamide group appears as a broad singlet at δ 6.5–7.5 ppm .

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to validate the pyrazole backbone .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 209.1) and fragmentation patterns .

Q. Advanced Computational Modeling :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinase active sites) to guide SAR .

How can researchers address regioselectivity challenges during the functionalization of the pyrazole ring?

Q. Advanced Experimental Design

- Catalytic Systems : Copper(I) catalysts (e.g., CuBr) promote selective N-alkylation over competing O-alkylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective substitutions .

- Protecting Groups : Temporary protection of the amino group (e.g., Boc) prevents undesired side reactions during ethyl/methyl group introduction .

Case Study :

In , cesium carbonate and DMSO were critical for achieving >80% regioselectivity in N-cyclopropyl-3-methylpyrazole synthesis.

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced Data Analysis

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 1-benzyl vs. 1-ethyl derivatives) to identify critical substituents. For example, ethyl groups enhance membrane permeability but reduce binding affinity in some kinase assays .

- Dose-Response Curves : Quantify IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) to mitigate variability .

- Meta-Analysis : Cross-reference bioactivity data from PubChem and peer-reviewed journals to identify consensus mechanisms .

Example :

In , trifluoromethyl substitutions on pyrazole analogs showed conflicting cytotoxicity; further MD simulations revealed steric clashes in certain protein pockets, explaining the discrepancies.

How to design experiments to assess the compound’s potential as a kinase inhibitor?

Q. Advanced Methodological Framework

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2) using phylogenetic analysis .

In Vitro Assays :

- Kinase-Glo Luminescent : Measure ATP depletion to quantify inhibition .

- SPR (Surface Plasmon Resonance) : Determine binding kinetics (Kd, kon/koff) .

Cellular Validation :

- Western Blotting : Monitor phosphorylation levels of downstream targets (e.g., ERK in cancer cell lines) .

- Crystalography : Co-crystallize the compound with the kinase to resolve binding modes (e.g., hinge region interactions) .

Data Interpretation :

Contradictory IC₅₀ values between enzymatic and cellular assays may reflect off-target effects, necessitating siRNA knockdown controls .

What are the key considerations for optimizing solubility and stability in biological assays?

Q. Advanced Formulation Strategies

- Solubility Enhancers : Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin complexes .

- pH Adjustment : Carboxamide protonation at physiological pH (7.4) improves aqueous stability .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethyl group oxidation) and guide deuteration .

Case Study :

In , hydrochloride salt formation increased solubility by 10-fold in PBS buffer, enabling reliable IC₅₀ determination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.